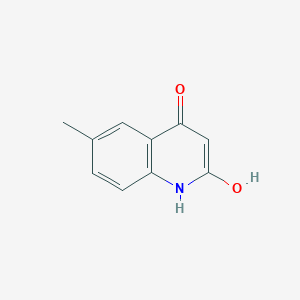

2-hydroxy-6-methyl-1H-quinolin-4-one

Description

Significance of the Quinolinone Scaffold in Medicinal Chemistry and Drug Discovery

The quinolinone framework, characterized by a fused benzene (B151609) and pyridinone ring, is a versatile and highly sought-after scaffold in the development of new therapeutic agents. Its importance stems from the wide range of pharmacological activities exhibited by its derivatives. Researchers have successfully synthesized and evaluated numerous quinolinone-based compounds, revealing their potential in various therapeutic areas.

The biological activities associated with the quinolinone scaffold are diverse and well-documented. These include:

Anticancer Activity: Quinolinone derivatives have shown significant promise as anticancer agents. They can exert their effects through various mechanisms, such as the inhibition of protein kinases, topoisomerases, and histone deacetylases, which are all crucial for cancer cell growth and proliferation. nih.gov The structural versatility of the quinolinone core allows for modifications that can enhance potency and selectivity against cancer cells. nih.gov

Antibacterial and Antifungal Activity: The quinolone subclass, in particular, has a long history of use as antibacterial agents. mdpi.com Research continues to explore new quinolinone analogues to combat the growing issue of antibiotic resistance. nih.gov Furthermore, certain derivatives have demonstrated notable antifungal properties. nih.gov

Antimalarial Activity: The quinoline (B57606) ring is a key component of several established antimalarial drugs. ijresm.com The development of new quinoline and quinolinone derivatives remains an active area of research to address drug-resistant strains of the malaria parasite.

Anti-inflammatory and Antioxidant Properties: Several quinolinone compounds have been investigated for their anti-inflammatory and antioxidant effects, suggesting their potential in treating a range of conditions associated with inflammation and oxidative stress. nih.govscirp.org

Cardiovascular Effects: Certain quinolinone derivatives have been explored for their impact on the cardiovascular system. For instance, some analogues of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and evaluated as inotropic agents for potential use in congestive heart failure. tandfonline.comresearchgate.net

The "privileged" status of the quinolinone scaffold is attributed to its ability to bind to multiple, diverse biological targets, its synthetic accessibility, and the potential for extensive chemical modification to optimize pharmacological properties. ijresm.com This has made it a continuous focus of research for the discovery of novel and effective drugs.

Overview of Current Academic Research Trajectories for 2-hydroxy-6-methyl-1H-quinolin-4-one and Analogues

While the broader quinolinone scaffold is extensively studied, specific research on This compound is not widely documented in publicly available scientific literature. Much of the current research focuses on its isomers and closely related analogues, particularly those within the 4-hydroxy-2-quinolone and other substituted quinolin-4-one families. The study of these analogues provides valuable insights into the potential properties and research directions for the title compound.

Current research trajectories for analogues of this compound primarily revolve around their synthesis and evaluation for various biological activities.

Synthesis of Analogues:

A variety of synthetic methods are employed to create diverse libraries of quinolinone analogues. These methods often involve multicomponent reactions and cyclization strategies. For instance, a common approach to synthesizing 4-quinolone derivatives is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative followed by thermal cyclization. mdpi.com Other methods include the Camps cyclization and transition metal-catalyzed reactions. mdpi.comnih.gov

One study detailed the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, starting from ethyl 2-amino-5-methylbenzoate and diethylmalonate. nih.gov Another paper described the synthesis of 3,3′-methylenebis(4-hydroxy-6-methylquinolin-2(1H)-one) through the reaction of 4-hydroxy-6-methylquinolin-2(1H)-one with formaldehyde. nih.gov

Biological Evaluation of Analogues:

The synthesized analogues are then subjected to a range of biological assays to determine their potential therapeutic applications. Key areas of investigation for analogues of this compound include:

Anticancer Activity: A significant focus of current research is the evaluation of these compounds as potential anticancer agents. For example, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were synthesized and evaluated for their inhibitory activity against human colon carcinoma cell lines. nih.gov

Antimicrobial Activity: Researchers continue to explore the antibacterial and antifungal potential of new quinolinone derivatives. A study on novel 4-hydroxy-2-quinolone analogs with substituents at the C-6 and C-7 positions investigated their activity against Staphylococcus aureus, Escherichia coli, and Aspergillus flavus. nih.gov

Enzyme Inhibition: The ability of these compounds to inhibit specific enzymes is a major research focus. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one were investigated as selective phosphodiesterase 3 (PDE3) inhibitors. tandfonline.comresearchgate.net More recently, quinazolin-4(3H)-one-based compounds have been evaluated as histone deacetylase 6 (HDAC6) inhibitors. mdpi.com

The following table provides a summary of recent research on analogues of this compound:

| Compound/Analogue Class | Research Focus | Key Findings |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Anticancer Activity | Some derivatives displayed inhibitory activity against human colon carcinoma cell lines. nih.gov |

| 6-hydroxy-4-methylquinolin-2(1H)-one derivatives | Inotropic Activity (PDE3 inhibition) | Certain analogues showed selective PDE3 inhibitory activity, suggesting potential for treating congestive heart failure. tandfonline.comresearchgate.net |

| 4-hydroxy-2-quinolone analogs | Antimicrobial Activity | Substituents on the quinolone core were found to significantly impact antibacterial and antifungal activities. nih.gov |

| 3,3′-methylenebis(4-hydroxy-6-methylquinolin-2(1H)-one) | Synthesis and Structural Analysis | The unexpected formation of this dimer during a formylation reaction was reported, with its structure confirmed by X-ray analysis. nih.gov |

| Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones | Synthesis from 4-hydroxy-1-methylquinolin-2(1H)-one | Acid-catalyzed tandem reactions were developed to synthesize these fused heterocyclic systems. rsc.org |

While direct research on this compound is limited, the ongoing investigations into its analogues underscore the continued interest in the quinolinone scaffold for the development of new bioactive molecules. The findings from these studies on related compounds provide a valuable foundation for any future research focused specifically on this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSZQTDCCMODLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 6 Methyl 1h Quinolin 4 One and Its Derivatives

Classical Synthetic Approaches to the Quinolinone Core

The synthesis of the quinolinone backbone, a significant heterocyclic motif, can be achieved through several established name reactions. These methods typically involve the cyclization of appropriately substituted aniline (B41778) or anthranilic acid derivatives. mdpi.comnih.gov The choice of method often depends on the desired substitution pattern on the final quinolinone product. For the synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one, the key starting material is typically a p-toluidine (B81030) (4-methylaniline) derivative.

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). wikipedia.orgpreprints.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate.

The subsequent and critical step is a thermal cyclization. mdpi.com This intramolecular reaction is typically conducted at high temperatures, often exceeding 250 °C, which facilitates the ring closure to form the 4-hydroxy-3-carboalkoxyquinoline. mdpi.comablelab.eu The final steps involve the saponification of the ester group to a carboxylic acid, followed by decarboxylation, usually by heating, to yield the desired 4-hydroxyquinoline (B1666331). wikipedia.org

For the synthesis of this compound (which is the keto tautomer of 4-hydroxy-6-methylquinolin-2-one), a variation of this pathway would be required. The classical Gould-Jacobs reaction primarily yields 4-hydroxyquinolines. However, the general principle of cyclizing an aniline derivative remains central. The reaction is known to be influenced by both steric and electronic factors, and using asymmetrically substituted anilines can lead to a mixture of regioisomeric products. mdpi.com

Table 1: Key Features of the Gould-Jacobs Reaction

| Feature | Description |

|---|---|

| Starting Materials | Aniline (or substituted aniline), Diethyl ethoxymethylenemalonate |

| Key Intermediate | Anilidomethylenemalonic ester |

| Reaction Type | Condensation followed by thermal cyclization |

| Primary Product | 4-hydroxy-3-carboalkoxyquinoline |

| Conditions | High temperatures (often >250°C) for cyclization |

Conrad-Limpach Cyclocondensation Strategies

The Conrad-Limpach synthesis is another cornerstone method for preparing 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. wikipedia.orguni-konstanz.de The reaction conditions, particularly the temperature, are crucial in directing the outcome.

The synthesis proceeds in two main stages. First, the aniline and β-ketoester are reacted at a moderate temperature (around 140-160°C) to form a β-arylaminoacrylate intermediate (a Schiff base tautomer). wikipedia.orguni-konstanz.de In the second stage, this intermediate is heated to a much higher temperature (around 250°C), often in a high-boiling inert solvent like mineral oil, to induce thermal cyclization. mdpi.comnih.gov This ring-closing step forms the 4-hydroxyquinoline ring system. nih.gov

To synthesize a 6-methyl substituted quinolone, 4-methylaniline (p-toluidine) would be used as the starting aniline. uni-konstanz.de A variation known as the Knorr quinoline (B57606) synthesis occurs if the initial reaction is carried out at a higher temperature, leading to a β-keto acid anilide, which then cyclizes to a 2-hydroxyquinoline (B72897). wikipedia.org Therefore, careful temperature control is essential to ensure the formation of the desired 4-hydroxyquinoline product. wikipedia.org

Table 2: Conrad-Limpach vs. Knorr Synthesis

| Condition | Conrad-Limpach Pathway | Knorr Pathway |

|---|---|---|

| Initial Reaction Temp. | Lower (~140°C) | Higher |

| Initial Product | β-arylaminoacrylate | β-keto anilide |

| Final Product | 4-hydroxyquinoline | 2-hydroxyquinoline |

Biere-Seelen Synthesis Procedures

The Biere-Seelen synthesis offers an alternative route to the quinolin-4-one core, starting from methyl anthranilate. nih.gov This method was developed in 1976. mun.ca The procedure commences with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which produces an enaminoester intermediate. nih.govmun.ca

This intermediate subsequently undergoes cyclization in the presence of a strong base to form the quinolin-4-one ring system. nih.gov Depending on the subsequent hydrolysis conditions, the reaction can selectively yield different ester or dicarboxylic acid derivatives at positions 2 and 3. nih.gov While a powerful method for certain substitution patterns, applying it to synthesize 6-methyl-2-hydroxy-1H-quinolin-4-one would require starting with a 5-methyl-substituted anthranilic acid derivative.

Camps Reaction Mechanisms

The Camps reaction, first reported in 1899, is a base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.comwikipedia.org This method is particularly useful as it can lead to the formation of either quinolin-4-ones or quinolin-2-ones, depending on the substrate's structure and the reaction conditions. mdpi.comchem-station.com

The mechanism involves an intramolecular aldol-type condensation. nih.gov The choice of base can influence the regioselectivity of the cyclization. A strong base typically deprotonates the methylene (B1212753) group adjacent to the aryl ketone, leading to a quinolin-4-one. nih.govwikipedia.org Conversely, a weaker base may favor deprotonation of the amide's acyl group, resulting in a quinolin-2-one. nih.gov The required N-(2-acylaryl)amide precursors can be readily prepared, for instance, by the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. nih.gov

Dieckmann Condensation for Quinolinone Formation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester. libretexts.org While its intermolecular counterpart is the Claisen condensation, the Dieckmann variant is ideal for forming five- and six-membered rings. libretexts.orgmasterorganicchemistry.com

In the context of quinolinone synthesis, a diester, such as one derived from the reaction of methyl anthranilate with methyl acrylate, can undergo intramolecular cyclization with a base like sodium hydride. mdpi.com This forms a dihydroquinolinone, which is then oxidized, for example with chloranil, to yield the aromatic quinolin-4-one. mdpi.com High-yield methods for producing 3-alkyl-4-hydroxy-2-quinolones have been developed using the Dieckmann condensation of substituted malonic acid ethyl ester 2-carbalkoxyanilides. researchgate.net

Table 3: Dieckmann Condensation for Quinolinones

| Step | Description |

|---|---|

| 1. Precursor Formation | A diester is synthesized, often from an anthranilate derivative. |

| 2. Intramolecular Cyclization | The diester reacts with a strong base (e.g., NaH) to form a cyclic β-keto ester. |

| 3. Oxidation | The resulting dihydroquinolinone is oxidized to the aromatic quinolinone. |

Snieckus Reaction for Substituted Quinolinones

Developed by Victor Snieckus's group, this method provides a regioselective route specifically for the synthesis of 3-substituted quinolin-4-ones. nih.gov This approach is a modification of the Niementowski reaction and is valuable due to the availability of substituted anthranilic acid amides and the mild reaction conditions. nih.gov

The sequence begins with the condensation of an anthranilic acid amide with a ketone to form an imine. nih.gov This imine is often used directly in the next step without extensive purification. nih.gov Treatment of the imine with a strong base, such as lithium diisopropylamide (LDA), promotes a cyclization reaction that leads to the 3-substituted quinolin-4-one. nih.gov This method offers a strategic advantage when substitution at the C-3 position of the quinolinone ring is desired. mdpi.com

Multi-step Condensation and Cyclization Reactions

Classical methods for quinolin-4-one synthesis often rely on the condensation of an aniline derivative with a β-ketoester or a similar 1,3-dicarbonyl compound, followed by an intramolecular cyclization. The regioselectivity of the cyclization is a key factor, particularly when using asymmetrically substituted anilines. mdpi.com

One of the most established methods is the Conrad-Limpach synthesis , where anilines react with β-ketoesters. iipseries.org To synthesize a 6-methyl substituted quinolinone, 4-methylaniline (p-toluidine) would be the starting aniline. The reaction typically proceeds in two steps: an initial condensation to form a Schiff base or enamine intermediate, followed by a thermal cyclization. The temperature of the cyclization step is crucial in determining the final product, with lower temperatures favoring the formation of 2-quinolinones and higher temperatures yielding 4-quinolinones.

Another fundamental approach is the Gould-Jacobs reaction . mdpi.com This method involves the condensation of an aniline with diethyl ethoxymethylidenemalonate, which forms an intermediate anilinomethylenemalonate. mdpi.comnih.gov Subsequent thermal cyclization, often requiring high temperatures (around 250 °C) in solvents like diphenyl ether, leads to a 4-hydroxyquinoline-3-carboxylate ester. mdpi.comacs.org Saponification of the ester followed by decarboxylation yields the desired quinolin-4-one. mdpi.comnih.gov The use of 4-methylaniline in this sequence would produce 6-methyl-1H-quinolin-4-one. The reaction mechanism involves the formation of a ketene (B1206846) intermediate during the high-temperature cyclization step. mdpi.comnih.gov

The Camps cyclization is another versatile method that involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate's structure and the reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

These multi-step condensation and cyclization reactions represent foundational strategies for accessing the quinolinone core, with the specific substitution pattern on the final molecule being dictated by the choice of the starting aniline and the dicarbonyl component.

Advanced and Modern Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for constructing quinolinone skeletons. These modern strategies often employ catalysis to achieve transformations under milder conditions with greater functional group tolerance.

Transition Metal-Catalyzed Transformations in Quinolinone Synthesis

Transition metal catalysis, particularly using palladium, has become an indispensable tool for synthesizing complex heterocyclic compounds, including quinolinones. nih.govias.ac.in These methods are valued for their mild reaction conditions, high efficiency, and tolerance of a wide range of functional groups. nih.gov

Palladium-catalyzed reactions often allow for the rapid construction of complex molecules through tandem processes, where multiple bonds are formed in a single step. A common strategy for synthesizing quinolin-4-ones involves the palladium-catalyzed carbonylation of appropriate substrates. mdpi.com For instance, the coupling reaction of 2-iodoaniline (B362364) with terminal acetylenes under a carbon monoxide (CO) atmosphere, catalyzed by complexes like PdCl₂(PPh₃)₂, can produce quinolin-4-ones. mdpi.com The use of molybdenum hexacarbonyl, Mo(CO)₆, as a solid source of CO has been introduced to make the procedure milder and more user-friendly compared to using high-pressure CO gas. mdpi.com

Another powerful approach is the sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. acs.org This one-pot synthesis is general for a variety of 2-substituted 4-quinolones and proceeds under mild conditions. acs.org The process involves the initial formation of an N-(o-ketoaryl)amide intermediate, which then undergoes a Camps-type cyclization to afford the quinolinone product. acs.org

Palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines has also been reported as a method for quinoline synthesis, which works without the need for acids, bases, or other additives and shows broad substrate scope. rsc.orgrsc.org

Below is a table summarizing various palladium-catalyzed methods for quinolone synthesis.

| Starting Materials | Catalyst / Reagents | Product Type | Reference |

| 2-Iodoaniline, Terminal Acetylenes | PdCl₂(PPh₃)₂, CO gas | 2-Substituted Quinolin-4-ones | mdpi.com |

| 2-Iodoanilines, Alkynes | Pd catalyst, Mo(CO)₆ | Functionalized 4-Quinolones | organic-chemistry.org |

| 2'-Bromoacetophenones, Amides | Pd catalyst, Base | 2-Substituted 4-Quinolones | acs.org |

| 2-Haloenamines | Pd catalyst, CO gas | Quinolin-4(1H)-ones | researchgate.net |

| Allyl Alcohols, Anilines | Pd(OAc)₂ | Substituted Quinolines | rsc.orgrsc.org |

N-Heterocyclic Carbene-Catalyzed Synthesis of Quinolinones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their strong nucleophilic character. nih.gov They have been successfully employed in the synthesis of quinolin-4-ones through various cascade reactions. nih.govacs.org NHC-catalyzed reactions offer a metal-free alternative for the construction of heterocyclic scaffolds. acs.org

One such strategy involves an NHC-catalyzed cascade reaction between tosyl-protected o-amino aromatic aldimines and 2-bromoenals. acs.org The catalytic cycle is initiated by the addition of the NHC to the 2-bromoenal, forming a Breslow intermediate. acs.org This intermediate then undergoes a series of transformations, including a Michael addition with the aldimine, followed by an intramolecular Mannich reaction and lactamization, to stereoselectively afford functionalized quinoline derivatives. acs.org

NHCs have also been used to catalyze the synthesis of quinolines from 2-aminobenzyl alcohols and ketones at room temperature, using DMSO as an oxidant. rsc.org While these examples lead to quinolines or their fused derivatives, the underlying principles of NHC catalysis, such as the generation of homoenolate or enolate equivalents, are applicable to the synthesis of the quinolinone core. nih.goviisc.ac.in The versatility of NHCs allows them to mediate a broad range of transformations under mild conditions. acs.org

Decarboxylating Cyclization Reactions

Decarboxylative cyclization has been developed as an environmentally friendly or "green" approach to quinolin-4-one synthesis. mdpi.comnih.gov This method often utilizes readily available and inexpensive starting materials and generates benign byproducts like carbon dioxide and water. mdpi.com

A notable example is the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds in water at 80 °C. mdpi.comnih.gov In this process, a base generates a carbanion from the 1,3-dicarbonyl compound, which then attacks the carbonyl group of the isatoic anhydride. mdpi.comnih.gov This is accompanied by the release of a molecule of CO₂, leading to an intermediate that undergoes intramolecular cyclization and dehydration to form the substituted quinolin-4-one. mdpi.comnih.gov This strategy avoids the use of harsh reagents and toxic solvents. mdpi.com

An alternative approach involves an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines under metal-free conditions to produce imidazo[1,5-a]quinolines. rsc.org Although the final product is not a quinolinone, this reaction demonstrates the utility of decarboxylation as a key step in forming new heterocyclic rings. Electrochemical methods have also been employed for the decarboxylative cyclization of α-keto acids with 2-aminobenzamides to yield quinazolin-4(3H)-ones, highlighting a protocol with mild, room-temperature conditions. researchgate.net

Environmentally Friendly and Green Synthesis Approaches

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes. For quinolinone synthesis, this has led to the development of solvent-free reactions, the use of water as a solvent, and the application of alternative energy sources like microwave irradiation. rsc.orgnih.gov

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govbenthamdirect.comnih.gov This technology is considered a green chemistry approach due to its energy efficiency. nih.govnih.gov

The synthesis of quinoline and quinolinone derivatives has greatly benefited from microwave irradiation. benthamdirect.com Many classical condensation reactions that traditionally require high temperatures and long reaction times can be performed in minutes under microwave conditions. rsc.org For example, the three-component reaction of aromatic aldehydes, anilines, and pyruvic acid to form quinoline-4-carboxylic acids can be completed in 3-4 minutes under microwave irradiation, whereas conventional methods require several hours. rsc.org

Microwave-assisted protocols have been successfully applied to the synthesis of 4-hydroxy-2-quinolones from the condensation of anilines with reagents like diethyl malonate or malonic acid. nih.gov An optimized two-step procedure for preparing 2-alkyl-4-quinolones involves the microwave-assisted reaction of α-chloro ketones with anthranilic acids, with the reaction itself typically completing in about 30 minutes. nih.gov

The table below compares reaction times for conventional versus microwave-assisted synthesis of various quinoline derivatives, illustrating the significant rate enhancements achieved with microwave heating.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| 3-Component Quinoline Synthesis | 3 hours to overnight | 3-4 minutes | - | rsc.org |

| Quinoline-fused 1,4-benzodiazepine (B1214927) Synthesis | - (Yield: 62-65%) | 80 °C | - (Yield: 92-97%) | rsc.org |

| 2-Alkyl-4-quinolone Synthesis | ~10-14 hours (total process) | ~30 minutes (reaction time) | Optimized procedure | nih.gov |

| BiCl₃-catalyzed 4-hydroxy-2-quinolone Synthesis | - | 5-13 minutes | Moderate to good yields (51-71%) | nih.gov |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core serves as a versatile scaffold for chemical modification. This section details strategies for introducing molecular diversity, attaching reactive groups for further conjugation, building complex hybrid molecules, and achieving site-specific substitutions.

Strategies for Introducing High Molecular Diversity in Quinolinone Libraries

The generation of chemically diverse libraries is fundamental to drug discovery and chemical biology. researchgate.net For scaffolds like quinolinone, strategies are employed to maximize the exploration of chemical space. researchgate.netnih.gov This involves the systematic variation of substituents at different positions on the quinolinone ring.

Computational methods are increasingly used to design diverse libraries before synthesis. nih.gov Techniques such as structure-based virtual screening and subsequent fragmentation analysis can help identify novel and appropriate scaffolds for library design. nih.gov For instance, factorizable libraries, which are constructed from concatenated segment libraries, can be computationally designed to meet specific objectives at a lower cost than fully enumerated libraries. nih.gov These methods allow for the creation of large, diverse libraries enriched with desirable properties. nih.gov

Synthetic strategies focus on applying a range of chemical reactions to a core scaffold. This can involve using diverse building blocks in multicomponent reactions or applying a series of functionalization reactions. chemrxiv.org The goal is to create libraries with high diversity scoring, which can be assessed by various metrics, including structural complexity, 3D shape diversity, and the distribution of pharmacophore points. chemdiv.com By combining different building blocks and reaction types, vast numbers of unique quinolinone derivatives can be generated, providing a rich resource for screening against biological targets. chemrxiv.org

Formation of Complex Hybrid Structures

The quinolinone scaffold can be integrated into more complex molecular architectures to create hybrid structures with potentially novel properties. This can be achieved by linking the quinolinone moiety to other pharmacophores or functional units.

One approach is the synthesis of metal complexes. For example, hybrid structures consisting of a quinoline-benzenesulfonamide ligand have been chelated with various divalent metals (Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, Pd²⁺, Zn²⁺). nih.gov The synthesis of these complexes was effectively accelerated using ultrasound irradiation. X-ray analysis revealed that the coordination geometry of the resulting complexes depends on the nature of both the metal ion and the organic ligand. nih.gov

Another strategy involves the formation of dimeric structures. The unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) has been reported during the attempted formylation of 4-hydroxy-2-quinolones with a dimethylformamide/triethylamine mixture. nih.gov This reaction proceeds through the formation of a 3-formyl-4-hydroxy-2-quinolone intermediate, which then reacts with a parent quinolone molecule to yield the methylene-bridged dimer. nih.gov Such hybrid structures significantly expand the chemical space accessible from the basic quinolinone scaffold.

Site-Specific Methylation and Other Substitution Reactions

Site-specific functionalization, such as methylation, is crucial for fine-tuning the properties of the quinolinone scaffold. The regioselectivity of these reactions is a key consideration.

In enzymatic approaches, the S-adenosyl-L-methionine-dependent methyltransferase Rv0560c from Mycobacterium tuberculosis has been shown to catalyze the O-methylation of the N-hydroxy group of 2-heptyl-1-hydroxyquinolin-4(1H)-one. nih.govresearchgate.net Structural studies suggest that specific residues, such as H139 acting as a general base, are key to this activity. nih.gov

In chemical synthesis, the alkylation of related quinolinone systems demonstrates the challenges and possibilities of controlling regioselectivity. For instance, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I) proceeds in a stepwise manner. mdpi.com The first step is a highly selective S-methylation. Subsequent methylation of the resulting methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate leads to a mixture of O- and N-methylated products, with the O-methylated product predominating. mdpi.com The choice of base and solvent polarity are critical factors influencing the reaction outcome, which proceeds via an SN2 mechanism. mdpi.com These findings provide a basis for the targeted synthesis of specifically substituted quinoline libraries. mdpi.com

| Reaction Type | Substrate | Reagent/Enzyme | Product(s) | Key Finding | Reference |

| Enzymatic O-Methylation | 2-heptyl-1-hydroxyquinolin-4(1H)-one | Rv0560c Methyltransferase | 2-heptyl-1-methoxyquinolin-4(1H)-one | Site-specific methylation of the N-hydroxy group. | nih.govresearchgate.net |

| Chemical Methylation (Step 1) | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I, Triethylamine | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Selective S-methylation. | mdpi.com |

| Chemical Methylation (Step 2) | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I, NaH or K₂CO₃ | Mixture of O- and N-methylated products | O-methylation is the major pathway over N-methylation. | mdpi.com |

Nitration Reactions for Quinolinone Modification

Nitration serves as a crucial synthetic tool for the functionalization of the quinolinone core, enabling the introduction of a nitro group which can be subsequently transformed into other functional groups, such as amines. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the existing substitution pattern of the quinolinone ring and the reaction conditions employed. The heterocyclic ring of the quinolinone system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the amide carbonyl group. Consequently, nitration predominantly occurs on the carbocyclic (benzene) ring.

Research into the nitration of quinolinone derivatives demonstrates that the position of the incoming nitro group is directed by the activating and deactivating effects of the substituents already present on the ring.

A key study on the nitration of 4-hydroxy-2(1H)-quinolones, which are structurally related to this compound, has shown that the reaction can be effectively carried out to yield 6-nitro derivatives. The procedure involves treating the 4-hydroxy-2(1H)-quinolone with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, in the presence of potassium nitrate (B79036) at low temperatures (-5 °C), affording the 6-nitro product in good yield. The presence of the hydroxyl group at position 4 and the amide functionality directs the substitution to the 6-position of the benzene (B151609) ring.

Conversely, a detailed investigation into the nitration of 2-hydroxy-4,6-dimethylquinoline, a closely related analogue, revealed a different regiochemical outcome. rsc.org Initial reports suggested that nitration occurred at the 3-position of the heterocyclic ring, but a subsequent reinvestigation definitively proved that substitution takes place at the 5-position of the carbocyclic ring. rsc.org This outcome is directed by the substituents on the benzene ring, particularly the activating, ortho-directing 6-methyl group. This highlights that subtle changes in the substitution pattern can significantly alter the position of nitration.

The general principle remains that the benzene portion of the quinolinone scaffold is the primary site for electrophilic substitution like nitration. quimicaorganica.org For quinoline itself, nitration typically yields a mixture of 5- and 8-nitroquinolines, reinforcing the preference for substitution on the carbocyclic ring. quimicaorganica.org In the case of this compound, the combined directing effects of the hydroxyl/keto group, the ring nitrogen, and the 6-methyl group are expected to favor substitution at positions 5 or 7 on the carbocyclic ring.

The following table summarizes findings from the nitration of various quinolinone derivatives, illustrating the reagents, conditions, and resulting products.

Interactive Data Table: Nitration of Quinolinone Derivatives

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| 4-Hydroxy-2(1H)-quinolones | KNO₃, conc. H₂SO₄, conc. HNO₃; -5°C | 4-Hydroxy-6-nitro-2(1H)-quinolones | 75% | |

| 2-Hydroxy-4,6-dimethylquinoline | Nitric Acid | 5-Nitro-2-hydroxy-4,6-dimethylquinoline | Not Reported | rsc.org |

| 1-Methyl-2-quinolone | Fuming HNO₃; 50°C | 1-Methyl-6-nitro-2-quinolone | Good Yield | nih.gov |

| 1-Methyl-2-quinolone | Fuming HNO₃ | 1-Methyl-3,6,8-trinitro-2-quinolone | 90% | nih.gov |

Spectroscopic and Structural Characterization in Research of 2 Hydroxy 6 Methyl 1h Quinolin 4 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of quinolinone derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, chemists can map out the proton and carbon skeletons of the molecule.

¹H NMR spectra are fundamental for identifying the number and environment of hydrogen atoms. For instance, in a DMSO-d₆ solvent, the protons of a 6-methyl-2-phenyl-3-thiocyanatoquinolin-4(1H)-one analogue were observed with the methyl group (CH₃) appearing as a singlet around δ 2.46 ppm. rsc.org Aromatic protons typically resonate in the δ 7.4-8.2 ppm range, with their specific shifts and splitting patterns revealing their positions on the quinoline (B57606) ring. rsc.org The labile proton of the N-H group is often observed as a broad singlet at a downfield shift, such as δ 12.59 ppm, confirming the quinolin-4-one tautomeric form. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. In quinolinone analogues, the carbonyl carbon (C=O) of the quinolin-4-one ring is characteristically found at a very downfield chemical shift, often around δ 174.0 ppm. rsc.org The carbon atom of the methyl group at the C-6 position resonates at a much higher field, typically near δ 21.2 ppm. rsc.org The remaining aromatic and heterocyclic carbons appear in the approximate range of δ 101-156 ppm, with their exact shifts influenced by the surrounding substituents. rsc.org

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming assignments made from 1D spectra and resolving complex structural ambiguities.

Interactive Table: Representative NMR Data for a 6-methyl-2-phenyl-3-thiocyanatoquinolin-4(1H)-one Analogue

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (at C-6) | 2.46 (s) | 21.2 |

| Aromatic CH | 7.62-7.64 (m), 7.99 (s) | 119.3, 124.3, 125.0, 129.0, 129.3, 130.9, 134.2, 134.7, 135.1 |

| N-H | 12.59 (s) | - |

| C=O | - | 173.8 |

| Quaternary C | - | 101.3, 137.8, 155.9 |

| Data sourced from a study on 3-thiocyanatoquinolin-4(1H)-one derivatives in DMSO-d₆. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 2-hydroxy-6-methyl-1H-quinolin-4-one and its analogues, IR spectra provide clear evidence for key structural features.

The most prominent absorption bands include:

N-H Stretching: A broad band typically observed in the range of 3300-3100 cm⁻¹, indicative of the N-H group in the quinolinone ring.

C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹. mdpi.com

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group is a key feature, typically located between 1640 cm⁻¹ and 1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and other electronic effects within the crystal lattice. nih.gov

C=C and C=N Stretching: Vibrations associated with the aromatic and heterocyclic rings are found in the 1600-1450 cm⁻¹ region. astrochem.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern and are typically observed in the 900-700 cm⁻¹ range. astrochem.org

Interactive Table: Typical IR Absorption Frequencies for Quinolin-4-one Analogues

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Amide N-H | Stretching | 3300 - 3100 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Carbonyl C=O | Stretching | 1680 - 1640 (strong, sharp) |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Data compiled from general spectroscopic principles and studies on related heterocyclic compounds. mdpi.comnih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (MS, LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in electrospray ionization), which allows for the determination of the compound's elemental formula. For example, the calculated mass for the protonated molecular ion of a 6-methyl-2-phenyl-3-thiocyanatoquinolin-4(1H)-one analogue (C₁₇H₁₃N₂OS) is 293.0748, with experimental values found to be in very close agreement (e.g., 293.0745). rsc.org This level of precision is crucial for confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in MS/MS experiments (tandem mass spectrometry) offers clues about the molecule's structure. Common fragmentation pathways for quinolin-4-one derivatives include the loss of small, stable neutral molecules. nih.govresearchgate.net Key fragment ions often observed include:

[M+H-H₂O]⁺: Loss of a water molecule.

[M+H-CO]⁺: Loss of carbon monoxide from the carbonyl group.

[M+H-H₂O-CO]⁺: A subsequent loss of both water and carbon monoxide. nih.govresearchgate.net

The specific fragmentation is highly dependent on the substituents attached to the quinolinone core. For instance, substituents on the N-1 position or the piperazine (B1678402) ring (in fluoroquinolone analogues) lead to characteristic cleavage patterns that help in their identification. nih.govnih.gov

X-ray Diffraction Analysis for Solid-Phase Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. helsinki.fi

For quinolinone analogues, X-ray diffraction studies have confirmed the planarity of the fused ring system. helsinki.firesearchgate.net The crystal structure of a quinoline-fused quinazolinone derivative, for example, was unambiguously confirmed by XRD analysis, providing concrete evidence of the molecular architecture achieved through synthesis. acs.org

The data obtained from X-ray analysis, including unit cell parameters (a, b, c, α, β, γ) and space group, are unique to a specific crystalline form of a compound. aip.orgcambridge.org For instance, a novel organic crystal, quinoline 4-nitrophenol (B140041) (QNP), was found to belong to the monoclinic crystal system with the space group P2₁/c. aip.org Such studies are vital for understanding polymorphism and for structure-based drug design.

Interactive Table: Example Crystallographic Data for a Quinoline Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.895 |

| b (Å) | 10.401 |

| c (Å) | 13.153 |

| β (°) | 94.971 |

| Volume (ų) | 1348.7 |

| Data for the quinoline 4-nitrophenol (QNP) crystal. aip.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of quinolin-4-one derivatives is characterized by distinct absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The core quinoline structure exhibits strong absorption in the UV region. For the parent quinoline molecule in ethanol, absorption maxima (λ_max) are observed at approximately 204 nm, with other significant bands appearing at higher wavelengths. photochemcad.com The introduction of substituents and the extension of conjugation in analogues of this compound can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift). researchgate.netresearchgate.net

For example, the spectra of substituted 4-quinolones typically show multiple absorption peaks. The positions of these peaks are sensitive to both the substituents on the ring and the solvent used. researchgate.netacs.org The lower cut-off wavelength in the transmission spectrum is an important parameter for optical applications, with one quinoline derivative crystal showing a cut-off at 415 nm, indicating good transparency in the visible and near-IR regions. aip.org This analysis is particularly relevant for assessing the potential of these compounds in materials science and photochemistry. photochemcad.com

Computational Chemistry Investigations of 2 Hydroxy 6 Methyl 1h Quinolin 4 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinoline (B57606) derivatives due to its favorable balance between computational cost and accuracy. nih.govscispace.com DFT calculations allow for the prediction of various molecular properties, from optimized geometries to spectroscopic signatures and reactivity, by approximating the exchange-correlation energy that accounts for electron-electron interactions. mdpi.com A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve reliable results for geometry, energy, and electronic properties. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. For 2-hydroxy-6-methyl-1H-quinolin-4-one, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of its most stable conformation. nih.gov This process is crucial as all other quantum chemical parameters are derived from this optimized geometry.

Once the structure is optimized, a range of quantum chemical parameters can be calculated to describe the molecule's electronic characteristics. These parameters, derived from the energies of frontier molecular orbitals, provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Quinolin-4-one System (Illustrative) Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.38 Å |

| Bond Length | C4=O | ~1.24 Å |

| Bond Length | C6-CH₃ | ~1.51 Å |

| Bond Angle | C2-N1-C8a | ~122° |

| Bond Angle | C3-C4-C4a | ~118° |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is plotted over the molecule's electron density, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net

Green regions signify neutral or zero potential areas. researchgate.net

For the quinolin-4-one structure, the MEP map would show a significant negative potential (red) around the carbonyl oxygen at the C4 position, identifying it as a primary site for electrophilic interaction. Positive potentials (blue) would be located on the N-H and C-H protons, highlighting them as sites for nucleophilic attack. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a higher nucleophilicity. libretexts.orgresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating a higher electrophilicity. libretexts.orgresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity. researchgate.net In quinoline derivatives, the HOMO is often distributed over the benzene (B151609) ring and the heteroatom, while the LUMO is typically located over the pyridinone ring.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2) Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge from the environment. (ω = μ² / 2η), where the chemical potential μ ≈ -χ. nih.govrsc.org

Table 2: Calculated Global Reactivity Descriptors for a Quinolin-4-one System (Illustrative) Note: Values are illustrative and depend on the specific DFT method and basis set used.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | I | -EHOMO | 6.2 |

| Electron Affinity | A | -ELUMO | 1.5 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Potential | μ | -χ | -3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.35 |

| Chemical Softness | S | 1 / η | 0.43 |

A powerful application of DFT is the simulation of spectroscopic data. By calculating vibrational frequencies (IR), nuclear magnetic shieldings (NMR), and electronic transitions (UV-Vis), computational results can be directly compared with experimental spectra. nih.gov This comparison serves as a crucial validation of the computed structure and electronic properties.

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of absorption bands. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretical shifts with experimental data helps in the precise assignment of signals and confirms the molecular structure, including its tautomeric form. scispace.comnuph.edu.ua

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies and oscillator strengths of vertical electronic transitions. nih.gov This allows for the assignment of absorption bands observed in the experimental UV-Vis spectrum.

The compound this compound can exist in different tautomeric forms, primarily the enol (hydroxy) and keto (oxo) forms. nih.gov Tautomerism in quinoline systems is a well-studied phenomenon where the proton can reside on either the oxygen or the nitrogen atom. scispace.comnuph.edu.ua

DFT calculations are highly effective in determining the relative stabilities of these tautomers. researchgate.net By optimizing the geometry of each tautomer and calculating their total energies, the most stable form in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM) can be identified. researchgate.netnuph.edu.ua For quinolin-4-ones, computational studies consistently show that the 4-oxo (keto) tautomer is significantly more stable than the 4-hydroxy (enol) tautomer. scispace.comresearchgate.net The calculated ¹³C NMR chemical shift for the C4 carbon is notably different between the two forms and serves as a reliable criterion for identifying the predominant tautomer in solution. nuph.edu.ua

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a target protein at the molecular level.

Molecular docking studies predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the interaction between a ligand and a protein. These studies also reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies of related quinolinone derivatives, the quinolinone core often participates in hydrogen bonding with key amino acid residues in the active site of the target protein.

Without specific studies on this compound, a hypothetical data table for its binding affinities would look like this:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Anaplastic Lymphoma Kinase | Data not available | Data not available |

| Cyclin-Dependent Kinase 2 | Data not available | Data not available |

| Hypoxia-inducible factor 1-alpha | Data not available | Data not available |

| ERK2 | Data not available | Data not available |

| DNA Gyrase | Data not available | Data not available |

| HIV-1 Integrase | Data not available | Data not available |

| Lipoxygenase | Data not available | Data not available |

| Acetylcholinesterase | Data not available | Data not available |

| VEGFR2 | Data not available | Data not available |

| Topoisomerase IIβ | Data not available | Data not available |

Computational screening of this compound against various pharmacological targets could identify its potential therapeutic applications. The following proteins are common targets in drug discovery for various diseases:

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, inhibitors of which are used in cancer therapy.

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, making it a target for anti-cancer drugs.

Hypoxia-inducible factor 1-alpha (HIF-1α): A transcription factor that is crucial for the survival of cancer cells in low-oxygen environments.

ERK2: A key protein in the MAPK signaling pathway, which is often dysregulated in cancer.

DNA Gyrase: An essential bacterial enzyme, making it a target for antibiotics.

HIV-1 Integrase: An enzyme essential for the replication of HIV.

Lipoxygenase: Enzymes involved in the inflammatory response.

Acetylcholinesterase: An enzyme that breaks down the neurotransmitter acetylcholine; its inhibitors are used to treat Alzheimer's disease.

VEGFR2: A key mediator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth.

Topoisomerase IIβ: An enzyme that is essential for DNA replication and is a target for some cancer chemotherapies.

Molecular Dynamics Simulations for Ligand-Target Stability Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. This analysis involves monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation. A stable complex will generally show low and convergent RMSD values.

Currently, there are no specific molecular dynamics simulation studies available for this compound complexed with the aforementioned target proteins in the provided search results. Such a study would provide valuable insights into the dynamic behavior and stability of the binding, further validating any initial docking results.

Biological Activity and Mechanistic Studies of 2 Hydroxy 6 Methyl 1h Quinolin 4 One Derivatives

Antineoplastic and Anticancer Activities

The quest for novel and effective cancer treatments has highlighted quinolinone derivatives as a promising class of compounds. Their ability to inhibit the growth of various cancer cell lines is attributed to specific molecular interactions that trigger cell death pathways.

Numerous studies have demonstrated the cytotoxic effects of quinolinone and structurally similar quinazolinone derivatives against a wide array of human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, which indicates the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives were evaluated for their cytotoxic activity against several human cancer cell lines. One of the most active compounds, designated 5d, exhibited broad-spectrum anticancer activity with IC₅₀ values ranging from 1.94 to 7.1 µM against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), MDA-231 (triple-negative breast cancer), and HeLa (cervical cancer) cell lines. mdpi.com This activity was comparable to the standard chemotherapeutic drug, doxorubicin. mdpi.com

Another study on plastoquinone (B1678516) analogues, which share some structural motifs with quinolones, identified a compound, AQ-12, that showed significant antiproliferative activity against HCT-116 colorectal carcinoma and MCF-7 breast cancer cells. nih.gov The IC₅₀ values were 5.11 ± 2.14 μM for HCT-116 and 6.06 ± 3.09 μM for MCF-7, which were notably lower than those for the reference drug cisplatin. nih.gov This analogue also demonstrated high activity against leukemia cell lines, with GI₅₀ values between 1.32 and 2.59 µM. nih.gov

Furthermore, research into halogenated benzofuran (B130515) derivatives, another class of related heterocyclic compounds, revealed significant cytotoxicity. One derivative showed promising activity against A549 lung carcinoma cells, while another was potent against both A549 and HepG2 cells. nih.gov Specifically, the IC₅₀ values for the latter compound were 3.5 ± 0.6 μM for A549 and 3.8 ± 0.5 μM for HepG2. nih.gov

The table below summarizes the cytotoxic activities of various quinolinone-related derivatives against different cancer cell lines as reported in the literature.

Interactive Data Table: In Vitro Cytotoxicity of Quinolinone and Related Derivatives

| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 2-Sulfanylquinazolin-4(3H)-one | HepG2 | Hepatocellular Carcinoma | IC₅₀ | 1.94 - 7.1 | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one | MCF-7 | Breast Adenocarcinoma | IC₅₀ | 1.94 - 7.1 | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one | HeLa | Cervical Cancer | IC₅₀ | 1.94 - 7.1 | mdpi.com |

| Plastoquinone Analogue (AQ-12) | HCT-116 | Colorectal Carcinoma | IC₅₀ | 5.11 | nih.gov |

| Plastoquinone Analogue (AQ-12) | MCF-7 | Breast Adenocarcinoma | IC₅₀ | 6.06 | nih.gov |

| Plastoquinone Analogue (AQ-12) | HL-60(TB) | Leukemia | TGI | 6.54 | nih.gov |

| Benzofuran Derivative | A549 | Lung Carcinoma | IC₅₀ | 3.5 | nih.gov |

| Benzofuran Derivative | HepG2 | Hepatocellular Carcinoma | IC₅₀ | 3.8 | nih.gov |

| Benzimidazole Derivative | HepG2 | Hepatocellular Carcinoma | IC₅₀ | 15.58 | jksus.org |

| Benzimidazole Derivative | A549 | Lung Carcinoma | IC₅₀ | 15.80 | jksus.org |

The anticancer effects of quinolinone derivatives are not merely cytotoxic but are orchestrated through specific molecular mechanisms that induce programmed cell death, or apoptosis. Key pathways involved include the activation of caspases and the inhibition of survival-regulating kinases.

Apoptosis Induction and Caspase-3 Activation: Apoptosis is a critical process for eliminating cancerous cells. Studies on 2-sulfanylquinazolin-4(3H)-one derivatives have shown that they can induce both early and late apoptosis in cancer cells. mdpi.com This process is often mediated by a cascade of enzymes called caspases. The activation of caspase-3 is a pivotal step in the execution phase of apoptosis. Research has demonstrated that treatment with these derivatives leads to an upregulation in the expression of pro-apoptotic genes like caspase-3 and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com Similarly, studies on acridone (B373769) alkaloids, another class of compounds, found that they induce apoptosis by increasing levels of cleaved caspase-3. mdpi.com The plastoquinone analogue AQ-12 was also found to significantly augment apoptosis in both HCT-116 (62.30%) and MCF-7 (64.60%) cells. nih.gov

ERK2 Inhibition: The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that promotes cell proliferation and survival. The inhibition of this pathway is a key strategy in cancer therapy. mdpi.com Active ERK 1/2 can phosphorylate and regulate numerous substrates, leading to increased proliferation. nih.gov Certain natural product derivatives have been identified as potent ERK inhibitors. mdpi.comresearchgate.net For example, the acridone alkaloid buxifoliadine E was found to directly inhibit ERK kinase enzyme activity. mdpi.com This inhibition leads to a decrease in the expression of downstream survival proteins and an increase in pro-apoptotic proteins, ultimately triggering caspase-3 activation and cell death. mdpi.com This mechanism suggests that quinolinone derivatives with ERK inhibitory potential could be highly effective anticancer agents. mdpi.comresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, derivatives of the quinolinone core structure have demonstrated significant efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Quinolinone derivatives have been evaluated against both Gram-positive and Gram-negative bacteria.

A study involving a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives reported notable antibacterial activity. nih.gov Specifically, certain compounds showed good activity against the Gram-negative bacteria Escherichia coli and Proteus mirabilis. nih.gov The same study also found that several derivatives were effective against the Gram-positive bacterium Staphylococcus albus. nih.gov Research on other heterocyclic compounds has also highlighted their potential against Staphylococcus aureus, a major human pathogen. nih.gov One study found that 2-hydroxy-4-methoxybenzaldehyde (B30951) exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus and could disrupt its biofilms. nih.gov

Interactive Data Table: Antibacterial Activity of Quinolinone Derivatives

| Derivative Class | Bacterial Strain | Gram Stain | Activity Noted | Reference |

|---|---|---|---|---|

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Escherichia coli | Negative | Good | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Proteus mirabilis | Negative | Good | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Staphylococcus albus | Positive | Good | nih.gov |

| Hydrazone derivative (HD6) | Bacillus subtilis | Positive | MIC: 8 µg/mL | researchgate.net |

| Hydrazone derivative (HD6) | Staphylococcus aureus | Positive | MIC: 8-128 µg/mL | researchgate.net |

| Hydrazone derivative (HD6) | Pseudomonas aeruginosa | Negative | MIC: 8-128 µg/mL | researchgate.net |

The antifungal potential of these compounds has been assessed against several pathogenic fungi. The same series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were tested for antifungal activity against Candida albicans and Aspergillus niger. nih.gov Other studies on related heterocyclic compounds like 6-hydroxycinnolines also showed potent antifungal activity, particularly against Candida species. nih.gov Further research on amiloride (B1667095) analogs identified compounds with broad-spectrum activity against fungal pathogens, including Cryptococcus neoformans and various Candida species. frontiersin.org

One of the most significant areas of investigation for quinolinone derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The H37Rv strain is a standard laboratory strain used for in vitro screening of potential antitubercular drugs.

Multiple studies have identified quinoline (B57606) and quinolone derivatives with potent activity against M. tuberculosis H37Rv. A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives demonstrated moderate to good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 µM. nih.gov Two compounds from this series showed activity comparable to the standard drug pyrazinamide. nih.gov Another study on quinolone derivatives identified compounds with MIC values as low as 1.2–3 µg/mL against the H37Rv strain and which were also effective against multidrug-resistant (MDR-TB) strains. rsc.org These active compounds were found to be non-toxic toward A549 and Vero cells. rsc.org Similarly, hydrazone derivatives have shown encouraging in-vitro results with MIC values of 1.2 µg/mL against the H37Rv strain. researchgate.net

Interactive Data Table: Antitubercular Activity against M. tuberculosis H37Rv

| Compound Class | Activity Metric | Value | Reference |

|---|---|---|---|

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | MIC | 9.2–106.4 µM | nih.gov |

| Hydrazone derivative | MIC | 1.2 µg/mL | researchgate.net |

| Indolizine derivative | MIC | 4 to 32 µg/mL | tandfonline.com |

| 4-Anilinoquinoline derivative | MIC₉₀ | 0.63-1.25 µM | nih.gov |

| Quinolone derivative | MIC | 1.2–3 µg/mL | rsc.org |

Anti-inflammatory and Antioxidant Properties

Derivatives of the 4-hydroxy-2-quinolinone scaffold have demonstrated notable anti-inflammatory and antioxidant activities. These dual functions are significant as many pathological conditions involve both inflammatory processes and oxidative stress. nih.gov

Research into quinolinone carboxamides and their hybrid derivatives has identified compounds with potent antioxidant effects. For instance, certain N-methyl and N-phenyl carboxamides derived from 4-aminophenol (B1666318) showed 100% inhibition of lipid peroxidation. mdpi.com Specifically, carboxamide 3g and a hybrid with acetylated ferulic acid, 11e, have emerged as multi-target agents, exhibiting both antioxidant and LOX inhibitory activity. researchgate.net Compound 3g displayed 100% inhibition of lipid peroxidation, a 67.7% ability to scavenge hydroxyl radicals, and a 72.4% efficacy in the ABTS radical cation decolorization assay. mdpi.comresearchgate.net Similarly, compound 11e showed 97% inhibition of lipid peroxidation. mdpi.comresearchgate.net The antioxidant potential of these compounds is often attributed to their ability to scavenge reactive oxygen species (ROS), which are implicated in the onset of many diseases. nih.gov

In the realm of anti-inflammatory action, a synthesized series of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) loaded onto soluble starch nanoparticles was investigated for its effects against methotrexate-induced inflammation. nih.gov The study observed a significant increase in reduced glutathione (B108866) (GSH) levels and a decrease in oxidants like malondialdehyde (MDA) and nitric oxide (NO). nih.gov Furthermore, there was a notable reduction in inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov This highlights the potential of quinoline derivatives to mitigate inflammation by modulating key signaling pathways and reducing oxidative stress. nih.gov

The structural features of these quinolinone derivatives play a crucial role in their biological activity. For example, the substitution pattern on the quinolinone ring and the nature of the amide or hybrid moiety significantly influence their antioxidant and anti-inflammatory potency. nih.govmdpi.com

Enzyme Inhibition Studies (Pharmacological Targets)

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a key class of compounds investigated for the symptomatic treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov While direct studies on 2-hydroxy-6-methyl-1H-quinolin-4-one derivatives and AChE inhibition are not extensively detailed in the provided results, related heterocyclic structures have shown promise. For instance, a series of hexahydro-1,6-naphthyridines, which are structurally distinct but also nitrogen-containing heterocycles, were synthesized and evaluated for their AChE inhibitory activity. nih.gov In that study, compound 4e , featuring a methoxy (B1213986) substituent at the ortho-position of the phenyl rings, demonstrated the highest inhibitory activity with an IC50 value of 2.12 μM. nih.gov This suggests that the broader class of compounds containing quinoline-like scaffolds could be a fruitful area for the development of novel AChE inhibitors.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX is a therapeutic strategy for inflammatory diseases. mdpi.com Several derivatives of the 4-hydroxy-2-quinolinone scaffold have been identified as potent LOX inhibitors. nih.govmdpi.com

In a study of twenty-one quinolinone carboxamides, compounds 3h and 3s were found to have the most potent inhibitory activity against soybean lipoxygenase, with an IC50 value of 10 μM. mdpi.comresearchgate.net The structure-activity relationship revealed that an N-methyl substituent on the quinolinone moiety and a 2-methyl-cyclohexane group on the amide bond were beneficial for activity, as seen in compound 3h . mdpi.com Conversely, replacing the N-methyl group with an N-phenyl group resulted in an inactive derivative (3i ). mdpi.com

Another compound, 3g , demonstrated combined antioxidant and LOX inhibitory activity with an IC50 of 27.5 μM for LOX inhibition. mdpi.comresearchgate.net Similarly, a quinolinone hybrid with acetylated ferulic acid (11e ) showed an IC50 of 52 μM for LOX inhibition. mdpi.comresearchgate.net Molecular docking studies suggested that the active carboxamide analogues 3h and 3s bind to an alternative binding site on the LOX enzyme, similar to the reference compound nordihydroguaiaretic acid (NDGA). mdpi.com

These findings underscore the potential of 4-hydroxy-2-quinolinone derivatives as a source of new anti-inflammatory agents targeting the lipoxygenase pathway. nih.govmdpi.com

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) and a key target for antiretroviral therapy. uniroma1.it Quinolinonyl derivatives have been investigated as inhibitors of this enzyme. uniroma1.itacs.org These compounds can act as dual inhibitors, targeting both the catalytic functions of integrase and the interactions between integrase and viral RNA, thereby affecting both early and late stages of viral replication. acs.org

The development of these inhibitors often starts from diketo acid (DKA) derivatives, which are known to chelate metal cations in the enzyme's active site. acs.orgbrieflands.com Research has shown that the presence of two DKA chains along with a p-fluorobenzyl ring on the quinolinone scaffold is important for achieving dual inhibition of both the catalytic activity and the IN-RNA binding. acs.org

While specific IC50 values for this compound derivatives are not detailed in the provided search results, related quinoline and quinolinone structures have shown significant activity. For instance, a series of N-hydroxyisoquinoline derivatives were designed as potential dual inhibitors of HIV-1 integrase and the RNase H domain of reverse transcriptase, with some compounds showing submicromolar IC50 values for integrase inhibition. nih.gov Another study on 4-arylquinoline derivatives also reported activity against HIV-1 integrase. nih.gov The continuous exploration of quinolinone derivatives is driven by the need for new antiretroviral agents to combat drug resistance. uniroma1.it

Photosynthesis-Inhibiting Activity (Herbicidal Potential)

Certain derivatives of 4-hydroxy-1H-quinolin-2-one have been evaluated for their ability to inhibit photosynthesis, indicating potential as herbicides. core.ac.uk The target for this activity is often the QB quinone-binding site of photosystem II (PS II), where these compounds can interfere with the electron transport chain. core.ac.uk

A study involving a series of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives tested their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Among the tested compounds, 4-hydroxy-6-methylquinolin-2(1H)-one (2) showed a notable inhibitory activity with an IC50 value of 157 µmol/L. core.ac.uk Another compound in the series, derivative 5 , displayed an even lower IC50 of 126 µmol/L. core.ac.uk The study noted that the herbicidal efficiency varied widely among the derivatives, and establishing a simple structure-activity relationship was challenging due to the moderate to low activity of most tested compounds. core.ac.uk

Other Reported Biological Activities (e.g., Anticonvulsant, Antidepressant, Antimalarial, Antiviral)

Derivatives of the quinoline and quinolinone scaffolds have been reported to possess a wide array of other biological activities. nih.govresearchgate.net

Anticonvulsant Activity: The search for new anticonvulsant drugs is driven by the need to manage epilepsy, and various heterocyclic compounds are being explored. nih.gov While direct studies on this compound are not specified, related pyrimidine (B1678525) derivatives have shown promise. For example, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide demonstrated significant anticonvulsant effects in both pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com Other studies on pyran and isatin (B1672199) derivatives have also identified compounds with notable anticonvulsant properties. nih.govnih.gov

Antidepressant Activity: Research into hydroxynorketamine (HNK) derivatives, which are metabolites of ketamine, has revealed potential antidepressant effects. nih.govnih.gov While structurally different from quinolinones, these studies highlight the importance of specific stereochemistry and substitutions on a core ring structure for antidepressant-like actions in preclinical models. nih.gov

Antimalarial Activity: Quinoline-based compounds have a long history as antimalarial drugs, with chloroquine (B1663885) being a well-known example. nih.gov Modern research focuses on creating hybrid molecules to overcome drug resistance. nih.govnih.gov For instance, quinoline-4-carboxamide derivatives have been optimized to show low nanomolar in vitro potency against Plasmodium falciparum and excellent oral efficacy in mouse models. acs.org Another study on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives also reported potent antimalarial activity against both sensitive and resistant strains of P. falciparum. nih.gov

Antiviral Activity: Beyond HIV, quinoline and its derivatives have been investigated for broader antiviral applications. nih.gov For example, N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide has shown promising activity against the influenza A virus H1N1. nih.gov Additionally, certain 6-benzyl analogs of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) have demonstrated potent and selective anti-HIV-1 activity. nih.gov The diverse antiviral potential of quinoline-based structures continues to be an active area of research. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxy 6 Methyl 1h Quinolin 4 One Derivatives

Impact of Substituents on Biological Activity